1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Description
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound featuring a benzimidazole core modified with a methyl group at position 1, a sulfanylidene (C=S) group at position 2, and a carbonitrile (-CN) substituent at position 3.
Properties
IUPAC Name |
1-methyl-2-sulfanylidene-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-12-8-3-2-6(5-10)4-7(8)11-9(12)13/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOBXGPMCBUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663476 | |
| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-39-0 | |
| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile typically involves the reaction of o-phenylenediamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfur atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole Family
The closest analogue identified in the literature is 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS: 221289-88-9), which replaces the sulfanylidene group with a ketone (C=O) at position 2 . Key differences include:
| Property | 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile |
|---|---|---|
| Substituent at Position 2 | Sulfanylidene (C=S) | Oxo (C=O) |
| Electronic Effects | Higher electron-withdrawing capacity due to sulfur | Moderate electron-withdrawing from oxygen |
| Hydrogen Bonding | Weak hydrogen-bond acceptor (C=S) | Strong hydrogen-bond acceptor (C=O) |
| Synthetic Accessibility | Requires sulfur-containing reagents (e.g., thiourea derivatives) | Synthesized via oxidation or cyclization pathways |
Heterocyclic Carbonitrile Derivatives
Several compounds in share the carbonitrile (-CN) group but differ in core heterocycles and substituents:
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Core: Thiazolo-pyrimidine fused system. Key Features: Incorporates a furan ring and trimethylbenzylidene group. The presence of multiple methyl groups enhances lipophilicity .
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Similar to 11a but with a 4-cyanobenzylidene substituent. Comparison: The additional nitrile group on the benzylidene moiety introduces a stronger electron-withdrawing effect, which may stabilize the HOMO-LUMO gap compared to the target compound .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core : Pyrimido-quinazoline system.
- Comparison : The extended quinazoline framework provides greater aromaticity and rigidity, likely reducing solubility in polar solvents compared to the benzimidazole derivative .
Biological Activity
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₉H₈N₄S
- Molecular Weight : 196.25 g/mol
- CAS Number : 19950-97-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study on related compounds indicated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of cell wall synthesis |
| Related Benzimidazole Derivative | Antifungal | Disruption of fungal cell membrane |
Anticancer Potential
The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. A notable study highlighted that certain benzimidazole derivatives can inhibit tumor growth in vivo.
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective effects. It has been observed to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases.
Case Studies
- Antibacterial Study : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
- Anticancer Research : In vitro studies revealed that the compound inhibited the proliferation of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. Further investigations are required to elucidate the precise signaling pathways involved.
- Neuroprotection : A study conducted on rat models demonstrated that administration of the compound reduced markers of oxidative stress and improved cognitive function in models of Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
